molecular formula C8H13NO3 B14162210 2-Pentenoic acid, 2-(acetylamino)-4-methyl-, (Z)- CAS No. 74839-85-3

2-Pentenoic acid, 2-(acetylamino)-4-methyl-, (Z)-

Cat. No.: B14162210
CAS No.: 74839-85-3
M. Wt: 171.19 g/mol
InChI Key: HKRUIYBBGZRHRU-UHFFFAOYSA-N
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Description

2-Pentenoic acid, 2-(acetylamino)-4-methyl-, (Z)- is an organic compound with the molecular formula C7H11NO3. This compound belongs to the class of unsaturated carboxylic acids and is characterized by the presence of a double bond in the pentenoic acid chain, an acetylamino group, and a methyl group. The (Z)-configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentenoic acid, 2-(acetylamino)-4-methyl-, (Z)- can be achieved through various organic synthesis techniques. One common method involves the reaction of 2-pentenoic acid with acetic anhydride in the presence of a catalyst to introduce the acetylamino group. The reaction conditions typically include:

    Temperature: 50-70°C

    Catalyst: Acidic catalyst such as sulfuric acid or phosphoric acid

    Solvent: Anhydrous conditions to prevent hydrolysis

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:

    Raw Materials: 2-Pentenoic acid, acetic anhydride, and catalysts

    Reaction Control: Automated systems to monitor temperature, pressure, and reaction time

    Purification: Techniques such as distillation, crystallization, or chromatography to isolate the desired product

Chemical Reactions Analysis

Types of Reactions

2-Pentenoic acid, 2-(acetylamino)-4-methyl-, (Z)- undergoes various chemical reactions, including:

    Oxidation: The double bond can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diols or carboxylic acids.

    Reduction: The double bond can be reduced using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated derivatives.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where nucleophiles replace the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under mild pressure

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Formation of diols or carboxylic acids

    Reduction: Formation of saturated carboxylic acids

    Substitution: Formation of substituted amides or thioamides

Scientific Research Applications

2-Pentenoic acid, 2-(acetylamino)-4-methyl-, (Z)- has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Pentenoic acid, 2-(acetylamino)-4-methyl-, (Z)- involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond in the pentenoic acid chain can undergo reactions that modify the compound’s structure and function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Pentenoic acid, 2-(acetylamino)-, (Z)-: Similar structure but lacks the methyl group at the 4-position.

    3-Pentenoic acid, 2-(acetylamino)-, (Z)-: The double bond is located at the 3-position instead of the 2-position.

    4-Pentenoic acid, 2-(acetylamino)-, (Z)-: The double bond is located at the 4-position, resulting in different reactivity.

Uniqueness

2-Pentenoic acid, 2-(acetylamino)-4-methyl-, (Z)- is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pentenoic acid derivatives and may contribute to its specific applications and properties.

Properties

CAS No.

74839-85-3

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2-acetamido-4-methylpent-2-enoic acid

InChI

InChI=1S/C8H13NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h4-5H,1-3H3,(H,9,10)(H,11,12)

InChI Key

HKRUIYBBGZRHRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=C(C(=O)O)NC(=O)C

Origin of Product

United States

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